molecular formula C8H10ClN3O B3247573 6-Chloro-5-isopropylpyrazine-2-carboxamide CAS No. 182244-14-0

6-Chloro-5-isopropylpyrazine-2-carboxamide

Cat. No.: B3247573
CAS No.: 182244-14-0
M. Wt: 199.64 g/mol
InChI Key: HNPPNSGFSRLVTE-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and an isopropyl group at the 5th position on the pyrazine ring, along with a carboxamide group at the 2nd position.

Preparation Methods

The synthesis of 6-Chloro-5-isopropylpyrazine-2-carboxamide typically involves the chlorination of 5-isopropylpyrazine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Chloro-5-isopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-isopropylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The chlorine and isopropyl groups on the pyrazine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxamide group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or signaling pathways related to its biological effects.

Comparison with Similar Compounds

6-Chloro-5-isopropylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

Properties

IUPAC Name

6-chloro-5-propan-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-4(2)6-7(9)12-5(3-11-6)8(10)13/h3-4H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPPNSGFSRLVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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